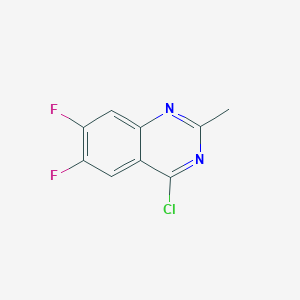

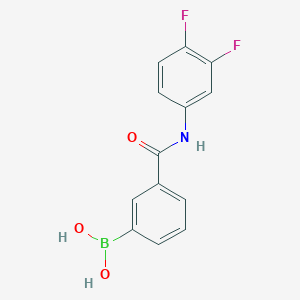

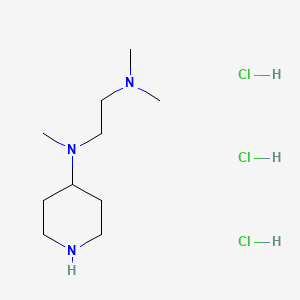

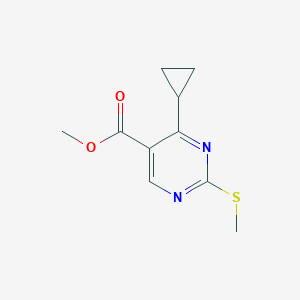

![molecular formula C16H28N2O6 B1393184 1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid CAS No. 1246738-27-1](/img/structure/B1393184.png)

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid

Descripción general

Descripción

“1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C11H19NO4 . The InChI Key is JWOHBPPVVDQMKB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a molecular weight of 229.27 . It’s insoluble in water . The melting point ranges from 149°C to 153°C .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research as a specialty product. It serves as a protective group in peptide synthesis, particularly for the tert-butoxycarbonyl (Boc) group . The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functionalities within the peptide.

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, this compound is instrumental in the production of various medicinal agents . Its role is crucial in the development of new therapeutic drugs, especially those involving piperidine as a core scaffold, which is common in many pharmaceuticals due to its bioactive properties .

Organic Synthesis

In organic chemistry, this compound is used for organic synthesis , providing a way to introduce the piperidine structure into more complex organic molecules. Its tert-butoxycarbonyl groups are valuable for protecting amines during the synthetic process .

Material Science

In material science, this compound can be applied in the synthesis of polymers and resins . The piperidine ring can impart rigidity and durability when incorporated into polymer chains, enhancing the material properties of the final product .

Chemical Research

This compound is a key reagent in chemical research, particularly in the study of heterocyclic chemistry . Researchers use it to explore the reactivity and transformation of piperidine derivatives, which are prevalent in many natural products and pharmaceuticals .

Bioconjugation

In bioconjugation techniques, this compound is used to attach biomolecules to various surfaces or to each other. The Boc-protected amino group allows for selective binding to target molecules, which is essential in the development of diagnostic tools and targeted drug delivery systems .

Analytical Chemistry

In analytical chemistry, it serves as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound could be explored for the synthesis of agrochemicals . Piperidine derivatives are often investigated for their potential as insecticides and herbicides, contributing to the development of new formulations for crop protection .

Direcciones Futuras

The compound is an important intermediate for the anti-HCV drug Velpatasvir . An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP)) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP) was developed . This approach eliminates the need for salinization and dissociation processes and several organic solvents with water . This new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) . An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-11-9-10(12(19)20)7-8-18(11)14(22)24-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWDGHEJAOBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

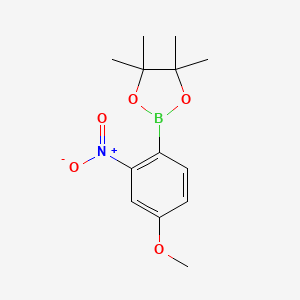

![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)